molecular formula C26H21FN4O2S B5472700 3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5472700
M. Wt: 472.5 g/mol
InChI Key: NVJFGCAQCQSAMN-NTCAYCPXSA-N
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Description

3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzyl chloride, 4-methoxyphenylacetylene, and various triazine derivatives. The reaction conditions may involve:

    Catalysts: Palladium or copper catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature: Reactions may be carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazino-benzoxazepines: Other compounds in this class may have similar structures but different substituents, leading to variations in their biological activities.

    Benzoxazepines: Compounds with a benzoxazepine core but lacking the triazine ring may have different properties.

Uniqueness

The uniqueness of 3-[(2-Fluorobenzyl)sulfanyl]-6-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-32-19-13-10-17(11-14-19)12-15-23-28-22-9-5-3-7-20(22)24-25(33-23)29-26(31-30-24)34-16-18-6-2-4-8-21(18)27/h2-15,23,28H,16H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFGCAQCQSAMN-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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